N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973039
InChI: InChI=1S/C24H22ClN5O3/c25-19-8-2-1-6-15(19)13-27-23(31)17-12-18-22(28-20-9-3-4-10-29(20)24(18)32)30(21(17)26)14-16-7-5-11-33-16/h1-4,6,8-10,12,16,26H,5,7,11,13-14H2,(H,27,31)
SMILES:
Molecular Formula: C24H22ClN5O3
Molecular Weight: 463.9 g/mol

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14973039

Molecular Formula: C24H22ClN5O3

Molecular Weight: 463.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C24H22ClN5O3
Molecular Weight 463.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H22ClN5O3/c25-19-8-2-1-6-15(19)13-27-23(31)17-12-18-22(28-20-9-3-4-10-29(20)24(18)32)30(21(17)26)14-16-7-5-11-33-16/h1-4,6,8-10,12,16,26H,5,7,11,13-14H2,(H,27,31)
Standard InChI Key VZWDLADTSKJXFR-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3

Introduction

Structural Overview

  • Molecular Formula: C24H25ClN4O3

  • Molecular Weight: Approximately 460 g/mol (exact value depends on isotopic composition).

  • IUPAC Name: N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.

  • Structure:

    • The compound contains a tricyclic core with a triazine ring fused to other heterocyclic systems.

    • Functional groups include:

      • An imino group (-C=NH).

      • A carboxamide group (-CONH).

      • A chlorophenyl substituent.

      • An oxolane (tetrahydrofuran) ring.

Synthesis Pathways

The synthesis of this compound likely involves the following steps:

  • Formation of the triazine core through cyclization reactions involving nitrogen-containing precursors.

  • Functionalization with the chlorophenylmethyl group via nucleophilic substitution.

  • Introduction of the oxolane ring through alkylation reactions.

These steps require precise control of reaction conditions to ensure regioselectivity and minimize by-products.

Biological Activity

While specific data on this compound is unavailable in the provided resources, similar triazine-based compounds often exhibit:

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens due to their ability to disrupt cell wall synthesis.

  • Anticancer Potential: Triazine derivatives have been explored for their role as DNA intercalators or enzyme inhibitors.

  • Enzyme Inhibition: The presence of an imino group may allow interaction with active sites of enzymes.

Further studies are required to confirm these activities for this specific compound.

Potential Applications

  • Pharmaceutical Development:

    • As a lead compound for designing drugs targeting infectious diseases or cancer.

    • Possible use as an enzyme inhibitor in metabolic disorders.

  • Material Science:

    • Its stable tricyclic structure could make it useful in polymer synthesis or as a precursor for advanced materials.

Computational Data

  • Theoretical calculations suggest moderate stability due to conjugation within the tricyclic system.

  • Docking studies could explore its binding affinity to biological targets such as kinases or receptors.

Challenges and Future Directions

  • Synthesis Challenges:

    • Multi-step synthesis increases the risk of low yields and impurities.

    • Functional group compatibility during reactions needs optimization.

  • Research Gaps:

    • Lack of experimental data on pharmacokinetics and toxicity.

    • Need for structural analogs to improve activity profiles.

  • Future Work:

    • Conducting high-throughput screening for biological activity.

    • Exploring derivatives with modified substituents for enhanced solubility and potency.

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